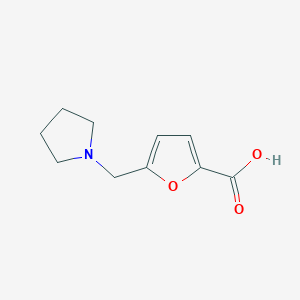

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFACEUEFDPCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355573 | |

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400750-49-4 | |

| Record name | 5-[(Pyrrolidin-1-yl)methyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of the novel compound, 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. This molecule is of interest due to its hybrid structure, incorporating a furan-2-carboxylic acid moiety, a known pharmacophore with diverse biological activities, and a pyrrolidinomethyl group introduced via the Mannich reaction. Such compounds are promising candidates for drug discovery programs, potentially exhibiting a range of pharmacological effects. This document provides a comprehensive overview of a probable synthetic route, detailed experimental protocols, and the expected analytical characterization data. The information is presented to be of maximal utility for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that are integral to numerous natural products and pharmacologically active agents.[1] The furan ring system is recognized for its ability to engage in various biological interactions, and its derivatives have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located near a carbonyl group or other electron-withdrawing functionality.[3][4] This three-component reaction, which involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, is a highly efficient method for introducing a β-amino-carbonyl motif, a common feature in many natural products and synthetic drugs.[5][6]

This guide focuses on the synthesis of this compound, a molecule that combines the key structural features of a furan carboxylic acid and a Mannich base. The strategic incorporation of a pyrrolidine moiety is anticipated to modulate the physicochemical properties and biological activity of the parent furan scaffold.

Synthesis

The most probable and efficient synthetic route for this compound is the Mannich reaction. This reaction would involve the condensation of furan-2-carboxylic acid, formaldehyde, and pyrrolidine.

Proposed Reaction Scheme

The proposed synthesis proceeds via an electrophilic substitution on the electron-rich furan ring. The reaction is initiated by the formation of the Eschenmoser salt precursor, an iminium ion, from pyrrolidine and formaldehyde. Furan-2-carboxylic acid then acts as the nucleophile, attacking the iminium ion to yield the target product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

-

Materials:

-

Furan-2-carboxylic acid

-

Pyrrolidine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carboxylic acid (1 equivalent) in ethanol.

-

Cool the solution in an ice bath and add pyrrolidine (1.1 equivalents) dropwise.

-

To this mixture, add an aqueous solution of formaldehyde (1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 2 with 2N HCl.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 9 with 2N NaOH.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The expected data, based on the analysis of similar compounds, are summarized below.[7][8][9]

Physical Properties

| Property | Expected Value |

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | * δ (ppm): ~7.2 (d, 1H, furan-H), ~6.4 (d, 1H, furan-H), ~3.8 (s, 2H, -CH₂-N), ~2.6 (t, 4H, pyrrolidine-CH₂), ~1.8 (m, 4H, pyrrolidine-CH₂), ~11-13 (br s, 1H, -COOH). |

| ¹³C NMR | * δ (ppm): ~160 (-COOH), ~155 (furan-C), ~145 (furan-C), ~120 (furan-CH), ~110 (furan-CH), ~55 (-CH₂-N), ~50 (pyrrolidine-CH₂), ~25 (pyrrolidine-CH₂). |

| IR (cm⁻¹) | * ~2500-3300: O-H stretch (broad, characteristic of carboxylic acid).[10] * ~1700-1725: C=O stretch (strong).[10] * ~2900-3000: C-H stretch. * ~1100-1300: C-O stretch. |

| Mass Spec (ESI-MS) | * m/z: 196.0917 [M+H]⁺, 194.0768 [M-H]⁻ |

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been reported, its structural motifs suggest several potential areas of investigation. Furan derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] The pyrrolidine ring is a common feature in many biologically active compounds and can influence properties such as receptor binding and cell permeability.[11][12]

Given the known activities of related compounds, a logical starting point for investigating the biological effects of this molecule would be in the areas of anti-inflammatory and anticancer research.

Caption: Potential biological activities and investigation pathways for the title compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of this compound. The proposed synthetic route via the Mannich reaction offers a straightforward and efficient method for obtaining this novel compound. The expected characterization data will serve as a valuable reference for researchers undertaking its synthesis. The unique combination of a furan-2-carboxylic acid core and a pyrrolidinomethyl substituent makes this molecule a compelling target for further investigation in the context of drug discovery and development. Future studies should focus on the experimental validation of the proposed synthesis and a thorough evaluation of the compound's biological activity profile.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. oarjbp.com [oarjbp.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan-2-carboxylic acid core functionalized with a pyrrolidin-1-ylmethyl substituent at the 5-position. This structure is of interest in medicinal chemistry and drug development due to the established biological activities of both the furan and pyrrolidine moieties. Furan derivatives are known to exhibit a wide range of pharmacological properties, while the pyrrolidine ring is a common scaffold in numerous pharmaceuticals. This document outlines the anticipated spectroscopic data and provides a general synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on spectral data from analogous compounds such as 5-(4-Nitrophenyl)furan-2-carboxylic acid and other furan derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.3 | d | 1H | Furan H3 |

| ~6.4-6.5 | d | 1H | Furan H4 |

| ~3.8-4.0 | s | 2H | -CH₂-N |

| ~2.6-2.8 | m | 4H | Pyrrolidine -CH₂-N-CH₂- |

| ~1.8-2.0 | m | 4H | Pyrrolidine -CH₂-CH₂- |

| >10 | br s | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Carboxylic Acid) |

| ~155-158 | Furan C5 |

| ~145-148 | Furan C2 |

| ~118-120 | Furan C3 |

| ~110-112 | Furan C4 |

| ~50-55 | -CH₂-N |

| ~50-55 | Pyrrolidine -CH₂-N-CH₂- |

| ~22-25 | Pyrrolidine -CH₂-CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 2500-3300 | O-H stretch | Broad, characteristic of carboxylic acid |

| ~1680-1710 | C=O stretch | Strong, sharp (Carboxylic Acid) |

| ~1570-1590 | C=C stretch | Furan ring |

| ~2800-3000 | C-H stretch | Aliphatic (Pyrrolidine and methylene) |

| ~1100-1200 | C-O stretch | Furan ring ether linkage |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 195.09 | [M]⁺ (Molecular Ion) |

| 150.07 | [M - COOH]⁺ |

| 81.07 | [Pyrrolidin-1-ylmethyl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of compounds similar to this compound.

Synthesis: Reductive Amination

A plausible synthetic route to this compound is the reductive amination of 5-formylfuran-2-carboxylic acid with pyrrolidine.

Materials:

-

5-Formylfuran-2-carboxylic acid

-

Pyrrolidine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-formylfuran-2-carboxylic acid (1 equivalent) in DCM, add pyrrolidine (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

IR Spectroscopy

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected in the range of 4000-400 cm⁻¹.

-

A background spectrum is recorded prior to the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Mass Analysis and Detection:

-

Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Record the mass-to-charge ratio (m/z) of the ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow and a plausible synthetic pathway for the target compound.

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Caption: Plausible synthetic pathway via reductive amination.

An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data, this document focuses on in silico predictions for key parameters such as pKa, lipophilicity (logP), aqueous solubility, and other molecular descriptors relevant to drug discovery and development. Standardized experimental protocols for the determination of these properties are also detailed to guide future laboratory investigations. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of structurally related furan and pyrrolidinone derivatives, offering a conceptual framework for potential pharmacological research.

Introduction

This compound is a unique molecule incorporating a furan carboxylic acid moiety and a pyrrolidine ring. Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The furan ring is considered a versatile scaffold in drug design, capable of various interactions with biological targets[1][2]. Similarly, the pyrrolidinone core is a prevalent feature in many pharmacologically active compounds, contributing to diverse activities such as anticonvulsant and nootropic effects[3][4]. The combination of these two pharmacophores in this compound suggests its potential for novel therapeutic applications. This guide aims to provide a foundational understanding of its physicochemical characteristics to aid in the preliminary assessment and future development of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models to provide an initial assessment of its drug-like characteristics. The following table summarizes these predicted values.

| Property | Predicted Value | Method/Software |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Molecular Weight | 195.22 g/mol | - |

| pKa (Acidic) | 3.85 ± 0.10 | Chemicalize |

| pKa (Basic) | 8.23 ± 0.14 | Chemicalize |

| logP | 0.88 | Molinspiration |

| Topological Polar Surface Area (TPSA) | 56.91 Ų | Molinspiration |

| Aqueous Solubility (logS) | -1.81 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | Molinspiration |

| Number of Hydrogen Bond Acceptors | 4 | Molinspiration |

| Number of Rotatable Bonds | 3 | Molinspiration |

| Molar Refractivity | 51.45 cm³ | SwissADME |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH change.

Workflow for pKa Determination

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

Workflow for logP Determination

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and distribution. A common method for its determination is the equilibrium solubility method.

Workflow for Aqueous Solubility Determination

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a compound.

Workflow for Melting Point Determination

Hypothetical Signaling Pathway

Given the presence of the furan and pyrrolidinone moieties, this compound may interact with various biological targets. Furan derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production[2][5]. Pyrrolidinone-containing compounds have been investigated as inhibitors of enzymes such as DNA gyrase and topoisomerase IV[6][7].

The following diagram illustrates a hypothetical signaling pathway where the compound could exert anti-inflammatory and antibacterial effects.

Hypothetical Signaling Pathway of this compound

Conclusion

This technical guide provides a summary of the predicted physicochemical properties of this compound, offering valuable insights for researchers and drug development professionals. The provided standard experimental protocols serve as a practical guide for the empirical determination of these properties. The hypothetical signaling pathway, based on the known pharmacology of related scaffolds, suggests potential avenues for future biological investigation. Further experimental validation is necessary to confirm these in silico predictions and to fully elucidate the pharmacological profile of this promising compound.

References

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the general principles of chemical solubility and data from structurally related compounds.

Introduction

This compound is a heterocyclic compound incorporating a furan-2-carboxylic acid moiety and a pyrrolidine ring. The physicochemical properties of such molecules, particularly their solubility in various organic solvents, are critical for a wide range of applications in drug discovery and development, including formulation, purification, and in vitro/in vivo screening. This guide offers insights into the expected solubility of this compound and provides standardized methodologies for its experimental determination.

Predicted Solubility Profile

The molecular structure of this compound, featuring a carboxylic acid group (a hydrogen bond donor and acceptor), a furan ring (a polarizable system), and a basic pyrrolidine nitrogen, suggests a degree of solubility in a range of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility in these solvents due to the potential for hydrogen bonding with the carboxylic acid and the pyrrolidine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is anticipated in these solvents. Solvents like DMSO and DMF are excellent at solvating both polar and nonpolar parts of a molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents due to the significant polarity imparted by the carboxylic acid and the pyrrolidinyl group.

Illustrative Quantitative Solubility Data for a Structurally Related Compound

While specific data for the target compound is unavailable, the solubility of a structurally similar compound, 5-Hydroxymethyl-2-furancarboxylic acid , can provide a useful reference point. The primary structural difference is the substitution of the pyrrolidin-1-ylmethyl group with a hydroxymethyl group.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~100 |

| DMSO | ~10 |

| Dimethylformamide (DMF) | ~15 |

| PBS (pH 7.2) | ~1 |

Data is for 5-Hydroxymethyl-2-furancarboxylic acid and is intended for illustrative purposes only.[1]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal saturation method .

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The concentration of the dissolved solid should be constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred. Filter the solution through a syringe filter. Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: The solubility (S) is calculated using the following formula:

S (mg/mL) = (Concentration of diluted sample × Dilution factor × Volume of solvent) / Mass of initial solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a framework for understanding its likely solubility profile and a detailed protocol for its experimental determination. The provided workflow and illustrative data for a related compound serve as valuable resources for researchers and professionals in the pharmaceutical and chemical sciences. Accurate solubility data is fundamental to the successful development and application of this and similar compounds.

References

The Emerging Therapeutic Potential of Furan-Pyrrolidine Hybrids: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into hybrid molecules is a well-established approach to developing novel therapeutic agents with enhanced potency, selectivity, or novel mechanisms of action. Among the vast array of heterocyclic scaffolds, furan and pyrrolidine rings are prominent structural motifs found in numerous biologically active compounds.[1][2][3] The furan ring, an electron-rich five-membered aromatic heterocycle, is a core component in drugs exhibiting a wide spectrum of activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5][6][7] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a crucial constituent of natural products and synthetic drugs, contributing to activities such as neuroprotection, enzyme inhibition, and antimicrobial effects.[8]

This technical guide explores the burgeoning field of furan-pyrrolidine hybrids, molecules that covalently link these two powerful scaffolds. The rationale behind their design is to harness the complementary biological activities of each moiety, potentially leading to synergistic effects, multi-target engagement, and improved pharmacological profiles. This document provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of these novel hybrids, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Synthesis Strategies: A General Workflow

The synthesis of furan-pyrrolidine hybrids often employs multi-component reactions, which offer efficiency and rapid generation of molecular complexity. One of the most prominent methods is the [3+2] azomethine ylide cycloaddition reaction. This reaction typically involves a furan-containing aldehyde, an amino acid (such as sarcosine), and a dipolarophile to construct the spiro-pyrrolidine core onto the furan scaffold.

Biological Activities and Quantitative Data

Furan-pyrrolidine hybrids have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas.

Anti-inflammatory and Anti-arthritic Activity

Certain furan-pyrrolidine hybrids have shown significant anti-inflammatory and anti-arthritic potential, often evaluated by their ability to inhibit protein denaturation, a hallmark of inflammation.

| Compound ID | Inhibition of Albumin Denaturation (IAD) IC50 (µg/mL) | Antitryptic Activity (ATA) IC50 (µg/mL) | Reference |

| H2 (Furan-Pyrrolidine Hybrid) | 114.31 ± 3.42 | 60.1 ± 8.16 | [1] |

| Ketoprofen (Standard) | 126.58 ± 5.00 | 720.57 ± 19.78 | [1] |

| Ibuprofen (Standard) | 81.50 | - | [1] |

Table 1: Anti-inflammatory and Anti-arthritic Activity of a Furan-Pyrrolidine Hybrid.

The data indicates that the hybrid molecule H2 shows comparable or superior activity to the standard drug ketoprofen in inhibiting albumin denaturation and is significantly more potent in antitryptic activity.[1]

Anticancer and Cytotoxic Activity

The anticancer potential of these hybrids is a major area of investigation. Spiro-pyrrolidine derivatives linked to a benzofuran core have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis through the regulation of key signaling pathways.[9][10]

| Compound ID | Cell Line | Activity Metric | Value | Reference |

| Furan-pyridinone (4c) | KYSE70 (Esophageal) | IC50 (48h) | 0.655 µg/mL | [11] |

| Furan-pyridinone (4c) | KYSE150 (Esophageal) | IC50 (48h) | 0.655 µg/mL | [11] |

| Furan-triazinone (7) | MCF-7 (Breast) | IC50 | 2.96 µM | [9] |

| Furan-carbohydrazide (4) | MCF-7 (Breast) | IC50 | 4.06 µM | [9] |

| Furan derivative (1) | HeLa (Cervical) | IC50 | < 0.08 µM | [10] |

| Furan derivative (24) | HeLa (Cervical) | IC50 | 0.21 µM | [10] |

| Furan derivative (24) | SW620 (Colorectal) | IC50 | 11.21 µM | [10] |

Table 2: Anticancer Activity of Novel Furan-based Hybrids.

Studies suggest that potent compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.[9] This is often achieved by modulating the intrinsic mitochondrial pathway.

Antimicrobial Activity

The furan nucleus is a well-known component of antimicrobial agents like nitrofurantoin.[6] Hybrids incorporating this moiety are being tested against various bacterial and fungal strains. Pyrrolidine-based compounds have also demonstrated significant antibacterial activity, suggesting a strong potential for furan-pyrrolidine hybrids in this area.[8]

| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyrrolidine Hybrid (6a) | A. baumannii | MIC | 125 | [8] |

| Pyrrolidine Hybrid (6b) | A. baumannii | MIC | 62.5 | [8] |

| Pyrrolidine Hybrid (6a) | M. tuberculosis H37Rv | MIC | 31.25 | [8] |

| Ampicillin (Standard) | A. baumannii | MIC | 125 | [8] |

Table 3: Antimicrobial Activity of Pyrrolidine-based Hybrids.

Antioxidant and Neuroprotective Potential

Oxidative stress is a key factor in neurodegenerative diseases.[12][13] Furan and pyrrolidine derivatives have been explored for their antioxidant and neuroprotective properties.[1][12][14][15][16] Hybrids are evaluated for their ability to scavenge free radicals and protect neuronal cells from damage.

| Compound ID | Assay | Activity Metric | Value | Reference |

| Furan Hybrid (H3) | DPPH Scavenging | IC50 | 77.75 µg/mL | [1] |

| Furan Hybrid (H4) | DPPH Scavenging | IC50 | 71.72 µg/mL | [1] |

| Pyrrolidine Hybrid (6a) | DPPH Scavenging | % Inhibition | 72.30% | [8] |

| Ascorbic Acid (Standard) | DPPH Scavenging | IC50 | 24.84 µg/mL | [1] |

| Quercetin (Standard) | DPPH Scavenging | IC50 | 69.25 µg/mL | [1] |

Table 4: Antioxidant Activity of Furan and Pyrrolidine Hybrids.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating the biological activity of novel compounds. Below are protocols for key assays mentioned in the literature.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a process analogous to inflammation-induced protein denaturation.[1]

-

Reagents: Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4), test compounds, Ketoprofen (standard).

-

Procedure:

-

Prepare a 1% w/v solution of BSA in PBS.

-

The reaction mixture consists of 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard drug.

-

A control consists of the BSA solution and PBS without the test compound.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value (the concentration required to inhibit 50% of denaturation) by plotting percentage inhibition against compound concentration.

-

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO), cell culture medium, cancer cell lines (e.g., MCF-7, HeLa).

-

Procedure:

-

Seed cancer cells into 96-well plates at a specified density (e.g., 5×10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the furan-pyrrolidine hybrid compounds for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

During incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from dose-response curves.

-

Conclusion and Future Outlook

The amalgamation of furan and pyrrolidine scaffolds into single molecular entities has yielded a promising class of hybrid compounds with a diverse range of biological activities. The quantitative data presented demonstrate potent anti-inflammatory, anticancer, and antioxidant effects, often comparable or superior to existing standard drugs. The ability of these compounds to induce apoptosis in cancer cells highlights a significant avenue for oncological drug development.

Future research should focus on expanding the structural diversity of furan-pyrrolidine hybrids to establish more comprehensive structure-activity relationships (SAR). In vivo studies are the necessary next step to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, elucidating the precise molecular targets and signaling pathways modulated by these hybrids will be crucial for their rational design and optimization as next-generation therapeutic agents. The continued exploration of furan-pyrrolidine hybrids holds considerable promise for addressing unmet needs in the treatment of cancer, inflammation, and neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 8. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies for 5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid derivatives. This class of compounds, characterized by a central furan-2-carboxylic acid scaffold linked to a pyrrolidine ring via a methylene bridge, has garnered interest in medicinal chemistry due to the diverse biological activities associated with both furan and pyrrolidine moieties. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, while the pyrrolidine ring is a common feature in many biologically active compounds. This guide details relevant experimental protocols for assessing the therapeutic potential of these derivatives, presents available quantitative data for analogous compounds to serve as a benchmark, and visualizes key experimental workflows.

Data Presentation: In Vitro Biological Activity

While specific in vitro screening data for the parent compound, this compound, is not extensively available in publicly accessible literature, the following tables summarize the biological activities of structurally related furan-2-carboxylic acid and pyrrolidine derivatives against various cell lines and microbial strains. This data provides a valuable reference for expected activity and assay design.

Table 1: Anticancer Activity of Furan-2-Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line | Assay | Activity Metric | Value | Reference |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa (Cervical Cancer) | MTT | IC₅₀ | >100 µg/mL | [1][2] |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 (Liver Cancer) | MTT | IC₅₀ | >100 µg/mL | [1][2] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa (Cervical Cancer) | MTT | IC₅₀ | 62.37 µg/mL | [1][2] |

| Furan-based pyridine carbohydrazide derivative | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 4.06 µM | [3] |

| Furan-based N-phenyl triazinone derivative | MCF-7 (Breast Cancer) | MTT | IC₅₀ | 2.96 µM | [3] |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HeLa (Cervical Cancer) | MTT | IC₅₀ | 64.00 µg/mL | [4] |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) | HepG2 (Liver Cancer) | MTT | IC₅₀ | 102.53 µg/mL | [4] |

Table 2: Antimicrobial Activity of Furan-2-Carboxylic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Assay | Activity Metric | Value | Reference |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | Broth Dilution | MIC | 500.00 µg/mL | [1][2] |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Bacillus cereus | Broth Dilution | MIC | 500.00 µg/mL | [1][2] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis | Broth Dilution | MIC | 250.00 µg/mL | [1][2] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Escherichia coli | Broth Dilution | MIC | 250.00 µg/mL | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro screening of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial activities of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) should also be included. Incubate for another 24-48 hours.

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Preparation of Dilutions: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and conceptual frameworks relevant to the in vitro screening of these compounds.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

A Technical Guide to Preliminary Cytotoxicity Studies of Furan-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, integral to numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for their diverse therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][4] The versatility of the furan ring, which can act as a bioisostere for phenyl groups, allows for modifications that can enhance metabolic stability, bioavailability, and drug-receptor interactions.[1] This guide provides a comprehensive overview of the preliminary cytotoxic evaluation of furan-based compounds, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Quantitative Data Presentation: Cytotoxic Activity

The cytotoxic potential of furan derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. These studies are often conducted across a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Selected Furan-Based Derivatives against Various Cancer Cell Lines

| Compound ID/Name | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 4 (Pyridine carbohydrazide derivative) | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified | [5] |

| Compound 7 (N-phenyl triazinone derivative) | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified | [5] |

| Compound 7b (Furopyrimidine derivative) | HepG2 (Liver) | 7.28 | Sorafenib | 5.09 | [6] |

| MCF-7 (Breast) | 6.72 | Sorafenib | 5.17 | [6] | |

| A549 (Lung) | 6.66 | Sorafenib | 6.60 | [6] | |

| HT-29 (Colon) | 8.51 | Sorafenib | 8.78 | [6] | |

| Compound 4c (Furan derivative) | HepG2 (Liver) | 13.1 | Sorafenib | 5.09 | [6] |

| MCF-7 (Breast) | 11.4 | Sorafenib | 5.17 | [6] | |

| HT-29 (Colon) | 21.4 | Sorafenib | 8.78 | [6] | |

| Compound 7c (Furopyrimidine derivative) | HepG2 (Liver) | 11.2 | Sorafenib | 5.09 | [6] |

| MCF-7 (Breast) | 9.06 | Sorafenib | 5.17 | [6] | |

| HT-29 (Colon) | 12.1 | Sorafenib | 8.78 | [6] | |

| ERJT-12 (2-arylbenzo[b]furan) | Various Tumor Lines | 5.75 - 17.29 | Not Specified | Not Specified | [7] |

| Compound 4c (Furan[3,2-c] pyridine derivative) | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | Not Specified | Not Specified | [8] |

| KYSE150 (Esophageal) | 0.888 µg/mL (24h) | Not Specified | Not Specified | [8] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, such as incubation times and specific cell line characteristics.

A crucial aspect of preliminary cytotoxicity screening is assessing the compound's selectivity towards cancer cells over normal cells. The Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to that in a cancer cell line, is a key metric. Higher SI values are desirable as they indicate greater selectivity for cancer cells. For instance, compounds 4 and 7 showed SI values of 7.33 and 7.47, respectively, when comparing their cytotoxicity in normal breast cells (MCF-10A) to breast cancer cells (MCF-7).[5][9]

Mechanisms of Furan-Induced Cytotoxicity

Furan-based compounds exert their cytotoxic effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and interfering with cell division.

-

Induction of Apoptosis: A common mechanism is the induction of apoptosis, often through the intrinsic mitochondrial pathway.[5][9][10] Studies have shown that potent furan derivatives can upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[5][9][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which execute the apoptotic program. Furan itself has been shown to induce apoptosis by increasing caspase-3 and -9 activity.[11]

-

Cell Cycle Arrest: Many cytotoxic furan compounds have been observed to disrupt the normal progression of the cell cycle.[5][10] Flow cytometry analysis frequently reveals an accumulation of cells in the G2/M phase, indicating that the compounds interfere with the processes of DNA replication completion or mitotic entry.[5][7][9] This cell cycle arrest prevents cancer cells from proliferating.

-

Inhibition of Tubulin Polymerization: The microtubule network is a critical target for anticancer drugs.[5] Certain furan derivatives have demonstrated the ability to inhibit tubulin polymerization.[5][7] By disrupting the dynamic assembly and disassembly of microtubules, these compounds block the formation of the mitotic spindle, leading to M-phase arrest and subsequent apoptosis.[7]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Some furan and furopyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[6] By blocking VEGFR-2 signaling, these compounds can suppress angiogenesis, thereby limiting the tumor's access to nutrients and oxygen.

-

DNA Damage: At the molecular level, furan and its metabolites can induce genotoxicity. Furan is metabolized by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial (BDA), which can bind to cellular nucleophiles, including DNA.[12] This can lead to DNA damage, chromosomal aberrations, and the formation of micronuclei, ultimately triggering cytotoxicity and apoptosis.[13]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable cytotoxicity studies.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[5][9][14]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5][9]

-

Compound Treatment: Prepare serial dilutions of the furan-based test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for vehicle control (e.g., DMSO, final concentration ≤ 0.5%) and a positive control (a known cytotoxic agent).[14]

-

Incubation: Incubate the treated plates for a specified period, typically 24 to 48 hours.[5][9]

-

MTT Addition: Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[5][14]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for their categorization into cell cycle phases.

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the furan compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, then wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.

-

Methodology:

-

Cell Treatment: Treat cells with the furan compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways involved in the cytotoxicity of furan-based compounds.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Caption: Intrinsic apoptosis pathway induced by furan-based compounds.

Caption: Mechanism of cell cycle arrest at the G2/M phase.

Conclusion

Preliminary cytotoxicity studies are a critical first step in the evaluation of furan-based compounds as potential anticancer agents. The furan scaffold has proven to be a valuable template for designing potent cytotoxic molecules that act through clinically relevant mechanisms, including the induction of apoptosis and cell cycle arrest.[3][5] The data consistently show that specific derivatives possess significant activity against a range of cancer cell lines, with some exhibiting favorable selectivity.[5][6][9] Future research should focus on optimizing the structure of lead compounds to enhance potency and selectivity, conducting in vivo efficacy studies, and further elucidating their complex mechanisms of action to advance the development of novel furan-based therapeutics.[3]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]

- 11. Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Furan promotes cytotoxic effects through DNA damage and cell apoptosis in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

"structure-activity relationship (SAR) of 5-(substituted)furan-2-carboxylic acids"

A Technical Guide to the Structure-Activity Relationship of 5-(Substituted)furan-2-carboxylic Acids for Researchers, Scientists, and Drug Development Professionals.

The furan-2-carboxylic acid core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. The inherent electronic properties of the furan ring, coupled with the synthetic tractability of the carboxylic acid and the C5 position, provide a rich landscape for chemical modification and optimization of biological activity.[1][2] This technical guide delves into the structure-activity relationships (SAR) of 5-(substituted)furan-2-carboxylic acid derivatives, offering a comprehensive overview of their anticancer, antibacterial, and urotensin-II receptor antagonist activities. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support researchers in this dynamic field.

Anticancer Activity: Targeting Cellular Proliferation

Substituted furan-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key cellular processes.[3][4] The nature of the substituent at the 5-position of the furan ring plays a critical role in determining the cytotoxic potency and selectivity of these compounds.[2][5]

Structure-Activity Relationship

The anticancer activity of 5-(substituted)furan-2-carboxylic acids is profoundly influenced by the electronic and steric properties of the C5-substituent. A general trend observed is that the introduction of aromatic or heteroaromatic moieties at this position can enhance cytotoxic effects. For instance, furan-fused chalcones have emerged as a promising class of antiproliferative agents.[5] The strategic placement of electron-withdrawing groups on these aromatic rings can further potentiate activity.[1]

In a study on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the amination of the 5-hydroxymethyl group and subsequent acylation were found to be important for anticancer activity. Specifically, the amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, exhibited the most potent biological activity against the HeLa cell line.[6] This highlights the importance of a nitrogen-containing substituent at the 5-position for enhancing cytotoxicity.

Table 1: Anticancer Activity of 5-(Substituted)furan-2-carboxylic Acid Derivatives

| Compound ID | 5-Substituent | Cell Line | IC50 (µg/mL) | Reference |

| 1 | -CH₂OH | HeLa | >100 | [6] |

| 2 | -CHO | HeLa | >100 | [6] |

| 3 | -CH₂-NH-(CH₂)₂-Indole | HeLa | 62.37 | [6] |

| 4 | -COOH | HeLa | >100 | [6] |

Antibacterial Activity: Combating Microbial Resistance

The furan scaffold is a well-established pharmacophore in the design of antibacterial agents.[7][8] The nitrofurans, for example, are a class of antibiotics where the furan ring is crucial for their mechanism of action, which involves the reduction of the nitro group to generate reactive intermediates that damage bacterial DNA.[1] For 5-(substituted)furan-2-carboxylic acids, the nature of the C5 substituent is a key determinant of their antibacterial spectrum and potency.[9][10]

Structure-Activity Relationship

Studies have shown that the introduction of specific substituents at the 5-position can confer significant antibacterial activity. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate has been reported to exhibit interesting antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus.[6] Further derivatization of this core structure has revealed important SAR insights. The tryptamine and acyl protection of the primary alcohol at the C5 position are crucial for antibacterial activity. The amide derivative of (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate showed lower activity compared to the amine, indicating the importance of the basic nitrogen for antibacterial action.[6]

Table 2: Antibacterial Activity of 5-(Substituted)furan-2-carboxylic Acid Derivatives

| Compound ID | 5-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |

| 1 | -CH₂OH | S. aureus | 1.00 | [6] |

| 3 | -CH₂-NH-(CH₂)₂-Indole | B. subtilis | 250.00 | [6] |

| 3 | -CH₂-NH-(CH₂)₂-Indole | E. coli | 250.00 | [6] |

Urotensin-II Receptor Antagonism: A Target for Cardiovascular Disease

The urotensin-II (U-II) receptor (UT receptor) is a G-protein coupled receptor that, upon activation by its endogenous ligand U-II, mediates potent vasoconstriction.[11] This has implicated the U-II/UT system in the pathophysiology of cardiovascular diseases, making UT receptor antagonists a promising therapeutic strategy.[12][13][14] A series of 5-aryl-furan-2-carboxamide derivatives have been identified as highly potent UT receptor antagonists.[12]

Structure-Activity Relationship

A systematic investigation into 5-aryl-furan-2-carboxamides revealed critical SAR for UT receptor antagonism. The core structure consists of a 5-arylfuran-2-carboxamide moiety linked to a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group. The nature of the substituents on the C5-aryl ring significantly impacts the antagonist potency. The investigation of various aryl ring substituents led to the discovery that a 3,4-difluorophenyl analog was a highly potent UT antagonist with an IC50 value of 6 nM.[12] This suggests that electron-withdrawing fluorine atoms at the meta and para positions of the phenyl ring are favorable for high-affinity binding to the UT receptor.

Table 3: Urotensin-II Receptor Antagonist Activity of 5-Aryl-furan-2-carboxamide Derivatives

| Compound ID | 5-Aryl Substituent | IC50 (nM) | Reference |

| 1a | Phenyl | 54 | [12] |

| 1b | 4-Fluorophenyl | 25 | [12] |

| 1c | 3-Fluorophenyl | 18 | [12] |

| 1d | 2-Fluorophenyl | 89 | [12] |

| 1y | 3,4-Difluorophenyl | 6 | [12] |

Below is a diagram illustrating the general signaling pathway of the Urotensin-II receptor.

Caption: Urotensin-II Receptor Signaling Pathway.

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

-

Mammalian cell line of interest (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1-3 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: General workflow for the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19][20][21]

Materials:

-

Bacterial strain of interest (e.g., S. aureus)

-

Mueller-Hinton Broth (MHB) or Agar (MHA)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[22]

Procedure (Broth Microdilution):

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in a 96-well plate.[20] The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19][21]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control well (which contains only MHB). Include a growth control well (MHB with inoculum but no compound).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[19]

-

Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]

Caption: General workflow for the broth microdilution MIC assay.

Urotensin-II Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the UT receptor, providing a measure of its binding affinity (Ki).[23][24]

Materials:

-

Cell membranes expressing the human or rat UT receptor

-

Radioligand (e.g., [¹²⁵I]-hU-II)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Test compounds

-

Non-specific binding control (e.g., unlabeled urotensin-II)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or non-specific binding control.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The 5-(substituted)furan-2-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics. The extensive body of research highlights the critical role of the C5-substituent in modulating biological activity across a range of therapeutic targets. By leveraging the SAR insights and experimental protocols detailed in this guide, researchers can more effectively design and synthesize new derivatives with enhanced potency, selectivity, and drug-like properties. Further exploration of this versatile chemical space is warranted to unlock its full therapeutic potential.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijrti.org [ijrti.org]

- 8. researchgate.net [researchgate.net]

- 9. ijabbr.com [ijabbr.com]

- 10. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Phenylpiperidine-benzoxazinones as urotensin-II receptor antagonists: synthesis, SAR, and in vivo assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. protocols.io [protocols.io]

- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Biochemical and pharmacological characterization of nuclear urotensin-II binding sites in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

The Furan Scaffold: A Privileged Structure in the Discovery of Novel Antimicrobial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. In this context, heterocyclic compounds have emerged as a rich source of pharmacologically active molecules. Among them, the furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and presence in numerous bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the discovery of novel antimicrobial agents based on furan scaffolds, detailing their mechanism of action, quantitative efficacy, experimental protocols for their evaluation, and key synthesis methodologies.

The Furan Ring: A Versatile Pharmacophore

The furan nucleus is a key structural component in a wide range of pharmacologically active compounds, including natural products and synthetic drugs.[1][3] Its unique electronic properties and ability to participate in various chemical interactions, such as hydrogen bonding and π–π stacking, contribute to its role as a privileged scaffold in drug discovery.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][4]

Mechanism of Action of Furan-Based Antimicrobials

The antimicrobial activity of furan derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A prominent example is the class of nitrofurans, which have been in clinical use for decades.[5]

The Reductive Activation of Nitrofurans

Nitrofurans are prodrugs that require intracellular enzymatic reduction of the 5-nitro group to exert their antimicrobial effect.[5][6] This activation is primarily carried out by bacterial nitroreductases, leading to the formation of highly reactive electrophilic intermediates.[4][6] These reactive species are cytotoxic and can damage multiple cellular targets, leading to bacterial cell death.[6] This multi-targeted mechanism is a key reason for the low incidence of acquired resistance to nitrofurans.[1]

The proposed mechanism of action for nitrofurans involves several key steps:

-

Inhibition of Protein Synthesis: The reactive intermediates can interact with ribosomal proteins, leading to the inhibition of protein synthesis.[1][6]

-

DNA and RNA Damage: These intermediates can cause lesions and strand breaks in bacterial DNA and RNA.[6]

-

Disruption of Metabolic Pathways: Nitrofurans can interfere with crucial bacterial enzyme systems, including those involved in cellular respiration.[5]

Below is a diagram illustrating the proposed signaling pathway for the antimicrobial action of nitrofurans.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative furan-based compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Furan-Based Compounds (MIC in µg/mL)

| Compound Class | Compound | Staphylococcus aureus | Escherichia coli | Reference |

| Nitrofurans | Nitrofurantoin | 16 - 64 | 16 - 64 | [7] |

| Furazolidone | 1 - 4 | 2 - 8 | [5] | |

| Furan-Chalcones | Compound 2a | 125 | 250 | [8] |

| Compound 2h | 125 | 250 | [8] | |

| Compound 4 | - | - | [9] | |

| Benzofurans | Compound 38 | 0.039 | - | [3] |

| Compound 19 | 20 mm (zone of inhibition) | 25 mm (zone of inhibition) | [3] |

Table 2: Antifungal Activity of Furan-Based Compounds (MIC in µg/mL)

| Compound Class | Compound | Candida albicans | Aspergillus niger | Reference |

| Furan-Chalcones | Compound 4 | 100 | - | [9] |

| Benzofurans | - | Good Activity | Good Activity | [3] |

Experimental Protocols

The evaluation of novel antimicrobial agents relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the most common assays used in the screening and characterization of furan-based compounds.

General Workflow for Discovery of Furan-Based Antimicrobial Agents

The discovery of novel furan-based antimicrobial agents follows a systematic workflow, from initial design and synthesis to biological evaluation and lead optimization.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[10][11]

1. Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.[11]

-